![molecular formula C16H11ClN2OS B2592459 [2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339022-30-9](/img/structure/B2592459.png)
[2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone
consists of a thiazole ring attached to a phenyl group and a chloroaniline group . The exact structure would need to be confirmed through spectroanalytical data such as NMR, IR, and mass spectral data .
Scientific Research Applications
- Application : Researchers have synthesized coordination polymers using this ligand. For instance, two CPs—{[Co2(L1)2(adc)2]·5H2O} and {[Ni(L1)2(Hadc)2]}—were structurally characterized. These CPs exhibit unique ladder and looped chain structures, respectively .
- Application : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and characterized using NMR and mass spectral data .
Coordination Polymers and Crystal Engineering
Furan-2-yl(phenyl)methanone Derivatives
Antitubercular Activity
Future Directions
Given the limited information available on 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone
, future research could focus on its synthesis, characterization, and potential applications. Thiazole derivatives are known to have a broad range of chemical and biological properties, suggesting potential uses in pharmaceuticals .
properties
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)19-16-18-10-14(21-16)15(20)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYIUNPJGDKLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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